molecular formula C15H10O2 B1213603 Benzylidenebenzofuran-3(2h)-one

Benzylidenebenzofuran-3(2h)-one

Cat. No.: B1213603
M. Wt: 222.24 g/mol
InChI Key: OMUOMODZGKSORV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound benzylidenebenzofuran-3(2H)-one is systematically named according to IUPAC rules as 2-benzylidene-1-benzofuran-3-one . Its classification centers on the benzofuran core, a bicyclic structure comprising fused benzene and furan rings. The "3-one" suffix denotes a ketone group at position 3 of the benzofuran system, while the "2-benzylidene" prefix indicates a benzylidene substituent (–CH=C6H5) at position 2. This nomenclature aligns with the priority of functional groups, where the ketone takes precedence over the unsaturated benzylidene moiety.

The compound falls under the broader category of α,β-unsaturated ketones and is a member of the aurone family, a subclass of flavonoids. Its systematic categorization in chemical databases (e.g., PubChem CID 613552) reflects its role as a structural analog of naturally occurring aurones like aureusidin and sulfuretin.

Molecular Formula and Stereochemical Configuration (E/Z Isomerism)

The molecular formula C15H10O2 (molecular weight: 222.24 g/mol) confirms the presence of 15 carbon atoms, 10 hydrogens, and two oxygen atoms. The compound exhibits E/Z isomerism due to the restricted rotation around the C2–C1' double bond linking the benzylidene group to the benzofuranone core.

Key Stereochemical Features:

  • Z-isomer : The benzylidene phenyl group and benzofuran ketone occupy the same side of the double bond. This configuration is thermodynamically favored due to reduced steric hindrance.
  • E-isomer : The substituents reside on opposite sides, observed less frequently in natural derivatives.
Table 1: Stereochemical and Physicochemical Properties
Property Value/Description Source
Molecular formula C15H10O2
Exact mass 222.068 Da
Configuration Predominantly Z-isomer in natural analogs
LogP (octanol-water) 3.30

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has elucidated the planar geometry and supramolecular interactions of this compound derivatives. Key findings include:

Crystallographic Data:

  • Space group : Monoclinic (e.g., P21/c).
  • Unit cell parameters : For 3-(propan-2-ylidene)benzofuran-2(3H)-one, a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å, β = 96.763°.
  • Bond lengths : C=O (1.21–1.23 Å), C=C (1.34–1.38 Å).
Table 2: Selected Crystallographic Parameters
Parameter Value (Å/°) Compound Source
C2–C1' bond length 1.38 3-(Propan-2-ylidene) derivative
Dihedral angle (C3–O4) 5.2° Brominated analog
π-π stacking distance 3.44–3.84 Å Halogen-substituted derivatives

Intermolecular interactions, such as C–H···O hydrogen bonds and π-π stacking , stabilize the crystal lattice. For example, in 6-chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one, halogen bonds contribute to a layered architecture.

Comparative Structural Features with Aurones and Flavonoid Analogues

This compound shares a core structure with aurones (2-benzylidenebenzofuran-3(2H)-ones) but differs from flavones and isoflavones in ring connectivity and oxidation state.

Structural Comparisons:

  • Aurones :
    • Feature a benzylidene group at C2 and a ketone at C3.
    • Natural derivatives (e.g., sulfuretin) often hydroxylate at C4' and C6.
  • Flavones :
    • Contain a 2-phenylchromen-4-one system.
    • Lack the exocyclic double bond present in aurones.
Table 3: Structural Differentiation from Flavonoids
Feature This compound Flavones Aurones
Core structure Benzofuran-3-one Chromen-4-one Benzofuran-3-one
C2 substituent Benzylidene Phenyl Benzylidene
Ring fusion Benzene + furan Benzene + pyrone Benzene + furan
Natural hydroxylation Rare C5, C7, C4' C6, C4'

Properties

IUPAC Name

2-benzylidene-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUOMODZGKSORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424870
Record name Aurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-04-7
Record name Aurone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=582-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylidenebenzofuran-3(2H)-one Derivatives

Compound Name Substituents Key Biological Activity Research Findings References
4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one 4,6-Br; 4-CF3 ALP inhibition IC50 = 0.42 µM (non-competitive inhibition; high selectivity for ALP)
(Z)-2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one 3,4-OH Antioxidant, Tyrosinase inhibition 93.7% yield; enhanced solubility due to polar dihydroxy groups
Aurones (e.g., 6-hydroxy derivatives) Varied hydroxylation patterns Tyrosinase inhibition Competitive inhibition with Ki = 0.2 µM (superior to kojic acid)
Chalcones Open-chain α,β-unsaturated ketone Tyrosinase inhibition Lower potency compared to benzylidenebenzofuranones due to lack of rigid scaffold

Key Research Findings

A. Enzyme Inhibition Mechanisms

  • Alkaline Phosphatase (ALP): Brominated derivatives (e.g., compound 13 in ) exhibit non-competitive inhibition via hydrophobic interactions with the ALP active site. The trifluoromethyl group enhances binding affinity through halogen bonding .
  • Tyrosinase: Aurones, including this compound derivatives, act as competitive inhibitors by chelating the enzyme’s copper center. The 6-hydroxyl group is critical for mimicking the substrate’s phenolic moiety .

C. Comparative SAR Insights

Q & A

Q. What are the established synthetic routes for benzylidenebenzofuran-3(2H)-one derivatives, and how do reaction conditions influence yields?

Benzylidenebenzofuran-3(2H)-ones (aurones) are typically synthesized via condensation of 1-(2'-hydroxyphenyl)-3-arylpropenones with catalytic agents. A common method involves Cu(OAc)₂·H₂O in ethanol under reflux, yielding 70–85% products . Ultrasound-assisted synthesis has emerged as a greener alternative, reducing reaction times (20–40 minutes vs. 6–8 hours) and improving yields (up to 92%) by enhancing mass transfer and reaction homogeneity . Substituent effects on the arylidene group (e.g., electron-withdrawing groups like halogens) can lower yields due to steric hindrance, while methoxy groups enhance reactivity .

Q. Which spectroscopic techniques are critical for structural characterization of aurones?

Key methods include:

  • FTIR : C=O stretching (1690–1645 cm⁻¹) and C=C (benzofuran) vibrations (1645–1600 cm⁻¹) .
  • ¹H NMR : Diagnostic peaks for the exocyclic double bond (δ 6.8–7.9 ppm, singlet or doublet) and substituent-specific shifts (e.g., methoxy at δ 3.8–3.9 ppm) .
  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and intermolecular interactions .

Q. What are the primary biological targets of benzylidenebenzofuran-3(2H)-ones in pharmacological studies?

Aurones exhibit activity against:

  • Enzymes : Tyrosinase (IC₅₀ = 0.5–5 µM), alkaline phosphatase (IC₅₀ = 1.05–2.33 µM), and tubulin (IC₅₀ = 1.2 µM) .
  • Cellular pathways : Apoptosis induction in cancer cells (e.g., PC-3 prostate cancer) and anti-angiogenic effects on HUVECs .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across substituted aurones?

Contradictions often arise from substituent positioning and assay variability. For example:

  • 3,4-Dihydroxybenzylidene derivatives show potent tyrosinase inhibition (IC₅₀ = 0.5 µM) but weak antiproliferative activity due to poor membrane permeability .
  • Halogenated derivatives (e.g., 4-Br) exhibit strong alkaline phosphatase inhibition (IC₅₀ = 1.05 µM) but may show cytotoxicity in normal cells .
    Methodological recommendations :
  • Use standardized assays (e.g., Lineweaver-Burk plots for enzyme kinetics) .
  • Compare logP and solubility data to assess bioavailability discrepancies .

Q. What computational strategies optimize aurone derivatives for target-specific drug design?

  • Molecular docking : Identify binding poses in enzymes (e.g., human intestinal alkaline phosphatase, PDB:1EW2) .
  • SAR analysis : Substituents at the 4-position (e.g., -OCH₃, -Br) enhance enzyme inhibition, while bulky groups reduce affinity .
  • MD simulations : Validate binding stability (e.g., RMSD < 2 Å over 100 ns for compound 20 -AP complex) .

Q. How do reaction conditions impact stereoselectivity in aurone synthesis?

  • Solvent polarity : Ethanol promotes E-isomers, while DMF favors Z-configuration via stabilization of transition states .
  • Catalysts : Cu(II) salts enhance cyclization efficiency but do not influence stereochemistry .
  • Ultrasound irradiation : Reduces side reactions (e.g., oxidation) by accelerating intermediate formation .

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